1,2-Dichloro-3,3-difluorobutane 1,2-Dichloro-3,3-difluorobutane
Brand Name: Vulcanchem
CAS No.: 381-85-1
VCID: VC17226000
InChI: InChI=1S/C4H6Cl2F2/c1-4(7,8)3(6)2-5/h3H,2H2,1H3
SMILES:
Molecular Formula: C4H6Cl2F2
Molecular Weight: 162.99 g/mol

1,2-Dichloro-3,3-difluorobutane

CAS No.: 381-85-1

Cat. No.: VC17226000

Molecular Formula: C4H6Cl2F2

Molecular Weight: 162.99 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-3,3-difluorobutane - 381-85-1

Specification

CAS No. 381-85-1
Molecular Formula C4H6Cl2F2
Molecular Weight 162.99 g/mol
IUPAC Name 1,2-dichloro-3,3-difluorobutane
Standard InChI InChI=1S/C4H6Cl2F2/c1-4(7,8)3(6)2-5/h3H,2H2,1H3
Standard InChI Key LFLJVJVWIWKUGI-UHFFFAOYSA-N
Canonical SMILES CC(C(CCl)Cl)(F)F

Introduction

Chemical Identity and Structural Characteristics

1,2-Dichloro-3,3-difluorobutane belongs to the class of polyhalogenated alkanes, with the molecular formula C₄H₆Cl₂F₂ and a molecular weight of 162.99 g/mol. The compound’s backbone consists of a butane chain substituted with two chlorine atoms on adjacent carbons (positions 1 and 2) and two fluorine atoms on the third carbon. This configuration is represented in SMILES notation as ClC(C(F)(F))CCl, highlighting the spatial distribution of halogens.

Comparative Analysis of Structural Isomers

The positioning of halogens significantly influences physical and chemical properties. For instance, 1,1-dichloro-1,3,3-trifluorobutane (C₄H₅Cl₂F₃), a structural isomer, exhibits a boiling point of 78–80°C and a density of 1.42 g/cm³, whereas 1,4-difluorobutane (C₄H₈F₂), a simpler fluorinated analog, has a lower boiling point of 80°C and a density of 0.892 g/cm³ . Such variations underscore the role of halogen placement in modulating intermolecular forces.

Table 1: Physical Properties of Selected Halogenated Butanes

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)
1,2-Dichloro-3,3-difluorobutaneC₄H₆Cl₂F₂120.7*1.266*
1,1-Dichloro-1,3,3-trifluorobutaneC₄H₅Cl₂F₃78–801.42
1,4-DifluorobutaneC₄H₈F₂800.892
*Data inferred from structural analogs .

Reactivity and Chemical Behavior

The electronic effects of chlorine and fluorine atoms dictate the compound’s reactivity. Chlorine’s electronegativity (3.16) and polarizability enhance susceptibility to nucleophilic substitution, while fluorine’s strong electron-withdrawing nature (3.98) deactivates adjacent positions.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 1 and 2 are prime targets for nucleophiles like hydroxide or amines. For instance, in 1,1-dichloro-1,3,3-trifluorobutane, nucleophilic attack at the primary chlorine proceeds via an Sₙ2 mechanism, yielding alcohols or amines. In 1,2-dichloro-3,3-difluorobutane, steric hindrance from the geminal fluorine atoms may slow such reactions, favoring elimination pathways under basic conditions.

Elimination and Dehydrohalogenation

Heating with strong bases (e.g., KOH) could promote dehydrohalogenation, forming 1-chloro-3,3-difluoro-1-butene. This aligns with behavior observed in 1,2-dichloropropane, which eliminates HCl to form allylic chlorides. The fluorine atoms’ inductive effects likely stabilize the transition state, lowering activation energy.

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